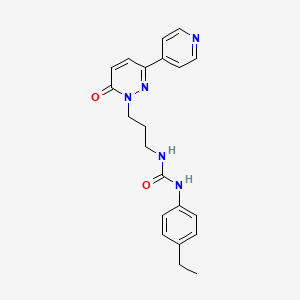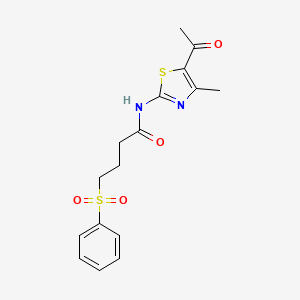
3-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole, also known as TPO, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. TPO is a small molecule that has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
3-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which increases the receptor's sensitivity to acetylcholine. This results in increased calcium influx into the cell, which leads to downstream effects such as increased neurotransmitter release and improved cognitive function. This compound has also been shown to have antioxidant and anti-inflammatory effects, which could contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models, particularly in tasks related to learning and memory. This compound has also been shown to have neuroprotective effects, including reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have potential applications in the treatment of addiction and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has shown promising results in various studies, indicating its potential as a useful research tool. However, one limitation of this compound is its limited solubility in water, which could affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's neuroprotective and cognitive-enhancing effects. Finally, this compound could have potential applications in the treatment of various neurological disorders, and further research is needed to explore these possibilities.
Méthodes De Synthèse
3-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 2-aminothiophene with tosylpiperidine-3-carboxylate and subsequent reaction with chloroacetic acid. Another method involves the reaction of 2-aminothiophene with tosylpiperidine-3-carboxylate followed by reaction with cyanogen bromide. Both methods have been reported to yield this compound in good yields and purity.
Applications De Recherche Scientifique
3-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound can act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory. This compound has also been shown to have neuroprotective effects, which could have potential therapeutic applications in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-13-6-8-15(9-7-13)26(22,23)21-10-2-4-14(12-21)18-19-17(20-24-18)16-5-3-11-25-16/h3,5-9,11,14H,2,4,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJJKNFMKGWYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2903634.png)

methanone](/img/structure/B2903637.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2903638.png)
![2-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2903640.png)
![(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2903642.png)
![8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B2903645.png)


![N-(4-chlorophenethyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![5-Benzyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2903655.png)
![(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine](/img/structure/B2903656.png)